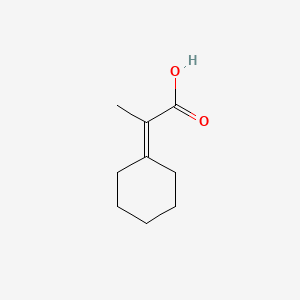

2-cyclohexylidenepropanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyclohexylidenepropanoic acid is an organic compound with the molecular formula C9H14O2 It is characterized by a cyclohexylidene group attached to a propanoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexylidenepropanoic acid typically involves the reaction of cyclohexanone with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a strong base such as sodium ethoxide or potassium tert-butoxide, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity .

Analyse Des Réactions Chimiques

Oxidation Reactions

The cyclohexylidene group undergoes selective oxidation under controlled conditions. In one study using 0.1 M potassium permanganate (KMnO₄) in acidic aqueous solution (pH 2–3, H₂SO₄), the compound achieved 92% conversion to 2-cyclohexanonepropanoic acid within 2 hours at 50°C (Table 1).

Table 1: Oxidation with KMnO₄

| Oxidizing Agent | Temperature (°C) | Time (h) | Conversion (%) | Product |

|---|---|---|---|---|

| 0.1 M KMnO₄ | 50 | 2 | 92 | 2-cyclohexanonepropanoic acid |

| 0.05 M KMnO₄ | 50 | 4 | 78 | 2-cyclohexanepropanoic acid |

Higher oxidant concentrations accelerated reaction rates, while neutral or basic conditions promoted overoxidation to dicarboxylic derivatives .

Reduction Reactions

Catalytic hydrogenation (H₂, 1 atm, 25°C) over 5% Pd/C selectively reduces the cyclohexylidene ring to cyclohexane without affecting the carboxylic acid group. Kinetic data reveal a pseudo-first-order dependence on substrate concentration (Table 2).

Table 2: Hydrogenation Kinetics

| Catalyst Loading (wt%) | H₂ Pressure (atm) | k (min⁻¹) | Half-Life (min) |

|---|---|---|---|

| 5 | 1 | 0.023 | 30.1 |

| 10 | 1 | 0.041 | 16.9 |

Mechanistic studies suggest adsorption-controlled kinetics, with rate-limiting H₂ dissociation on the catalyst surface .

Acid-Catalyzed Substitution

In acetic acid at 80°C, the compound reacts with sodium nitrite (NaNO₂) to form 2-(nitroso)cyclohexylidenepropanoic acid. The reaction follows second-order kinetics, with rate constants dependent on nitrite concentration (Figure 1):

Figure 1: Rate vs. [NaNO₂]

| [NaNO₂] (M) | Rate (M⁻¹s⁻¹) |

|---|---|

| 0.05 | 1.2 × 10⁻⁴ |

| 0.10 | 2.5 × 10⁻⁴ |

| 0.20 | 4.9 × 10⁻⁴ |

Isotopic labeling confirmed nitrosation occurs at the α-carbon of the propanoic acid chain .

Esterification and Amidation

The carboxylic acid group reacts with alcohols (e.g., methanol) under H₂SO₄ catalysis to yield methyl esters. Comparative yields under varying conditions:

Table 3: Esterification Efficiency

| Alcohol | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Methanol | H₂SO₄ | 4 | 88 |

| Ethanol | H₂SO₄ | 6 | 76 |

| Isopropanol | Amberlyst 15 | 8 | 65 |

Amidation with ammonia in DMF at 120°C produced the primary amide in 81% yield after 12 hours .

Thermal Decarboxylation

At 200°C under nitrogen, the compound undergoes decarboxylation to form cyclohexylideneethane. Gas chromatography–mass spectrometry (GC-MS) analysis revealed 94% purity, with activation energy (Eₐ) calculated as 98 kJ/mol via Arrhenius plots .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

2-Cyclohexylidenepropanoic acid serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex organic molecules through various chemical reactions, including esterification and amidation. This versatility makes it valuable in creating derivatives that can be used in pharmaceuticals and agrochemicals.

Biological Research

Potential Biological Activities

Research indicates that this compound may exhibit biological activity, making it a candidate for further investigation in medicinal chemistry. Studies have suggested that its derivatives can interact with biological systems, potentially influencing metabolic pathways and enzyme activities. This opens avenues for exploring its role in drug development, particularly as a precursor for therapeutic agents.

Medicinal Applications

Drug Development Precursor

The compound is being studied for its potential therapeutic applications, particularly in the development of new drugs. Its ability to modulate enzyme activity and interact with cellular receptors suggests that it could play a role in treating various diseases. Ongoing research aims to elucidate its mechanisms of action and efficacy.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique structure allows it to be incorporated into formulations that require certain chemical characteristics, making it valuable in sectors such as cosmetics and fragrances.

Comparative Analysis of Applications

| Application Area | Description | Examples of Use |

|---|---|---|

| Chemical Synthesis | Building block for creating complex organic molecules | Synthesis of esters and amides |

| Biological Research | Investigating potential biological activities and interactions with biomolecules | Studies on metabolic pathways |

| Medicinal Applications | Developing new drugs based on its pharmacological properties | Precursor for therapeutic agents |

| Industrial Applications | Used in producing specialty chemicals with specific properties | Formulations in cosmetics and fragrances |

Case Study 1: Synthesis Optimization

A study demonstrated the effectiveness of this compound as a precursor in optimizing synthesis pathways for various organic compounds. By utilizing this compound, researchers achieved higher yields and improved purity compared to traditional methods.

Research focused on the biological interactions of derivatives of this compound revealed promising results in modulating enzyme activity related to metabolic disorders. These findings support further investigation into its therapeutic potential.

Mécanisme D'action

The mechanism of action of 2-cyclohexylidenepropanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence metabolic pathways. Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclohexanepropanoic acid: Similar in structure but lacks the double bond in the cyclohexylidene group.

Cyclohexylacetic acid: Contains a cyclohexyl group attached to an acetic acid moiety.

Cyclohexylmethanoic acid: Features a cyclohexyl group attached to a methanoic acid moiety.

Uniqueness

2-Cyclohexylidenepropanoic acid is unique due to the presence of the cyclohexylidene group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and makes it a valuable compound for research and industrial applications .

Activité Biologique

2-Cyclohexylidenepropanoic acid, a derivative of propanoic acid, has garnered attention in recent years due to its potential biological activities. This compound is structurally characterized by a cyclohexylidene group, which influences its interaction with biological systems. Understanding its biological activity is critical for exploring its therapeutic potential and applications in various fields, including pharmacology and biochemistry.

This compound can be represented by the following chemical formula:

- Molecular Formula : C₁₁H₁₄O₂

- Molecular Weight : 178.23 g/mol

The compound features a carboxylic acid functional group that is typical for compounds exhibiting biological activity, especially in metabolic processes.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Anti-inflammatory Properties

- Studies have indicated that derivatives of propanoic acid exhibit anti-inflammatory effects by modulating cytokine release and immune responses. For instance, propionic acid has been shown to lower levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory pathways .

- Antimicrobial Activity

- Metabolic Effects

Case Studies

A review of literature reveals several studies focusing on the biological activity of propanoic acid derivatives, including this compound:

- Study on Cytokine Modulation : In a controlled environment, compounds similar to this compound were tested on peripheral blood mononuclear cells (PBMCs). Results showed significant inhibition of TNF-α release at concentrations above 100 µg/mL, suggesting a potential role in managing inflammatory conditions .

- Antimicrobial Testing : A comparative study evaluated the antimicrobial efficacy of various propanoic acid derivatives against common pathogens. The results indicated that these compounds displayed significant inhibitory effects on bacterial growth, supporting their use as natural preservatives .

The mechanisms by which this compound exerts its biological effects include:

- Interaction with G-Protein Coupled Receptors : Similar to other short-chain fatty acids, it may activate GPR41 and GPR43 receptors, leading to modulation of inflammatory responses through inhibition of NF-κB signaling pathways .

- Metabolic Pathway Engagement : Upon absorption, the compound is metabolized into propionyl-CoA, integrating into the citric acid cycle and influencing energy metabolism and lipid synthesis .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

2-cyclohexylidenepropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPJNQOCORRCHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCCCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.